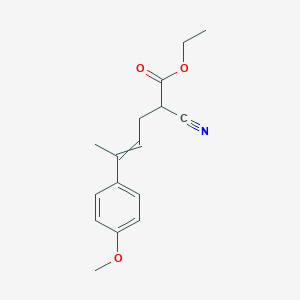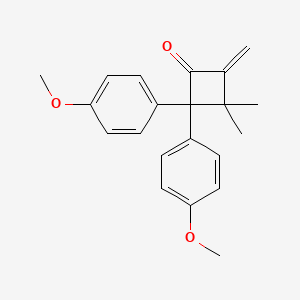
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is a complex organic compound characterized by its unique cyclobutanone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-methoxydeoxybenzoin, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as titanium tetrachloride (TiCl4) and zinc powder in anhydrous tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- exerts its effects involves interactions with various molecular targets. The compound’s methylene and methoxyphenyl groups allow it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone, 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with hydroxy groups instead of methoxy groups.
Cyclobutanone, 2,2-bis(4-methylphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is unique due to its methoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methyl analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Propiedades
Número CAS |
656241-64-4 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylidenecyclobutan-1-one |
InChI |
InChI=1S/C21H22O3/c1-14-19(22)21(20(14,2)3,15-6-10-17(23-4)11-7-15)16-8-12-18(24-5)13-9-16/h6-13H,1H2,2-5H3 |
Clave InChI |
MNLDGHNSRZPNAH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)C(=O)C1(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


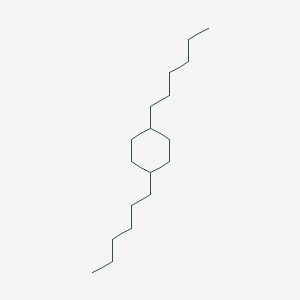
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
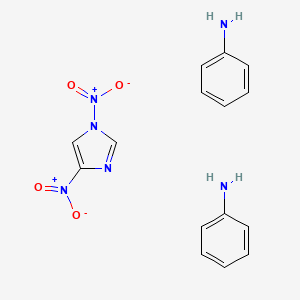
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
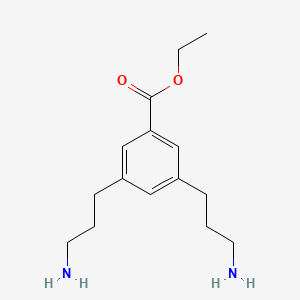
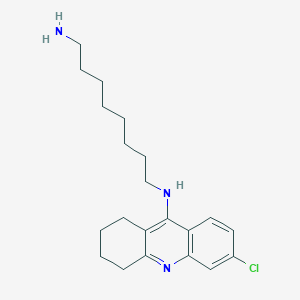
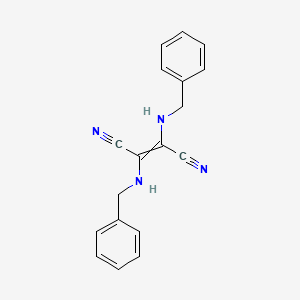
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
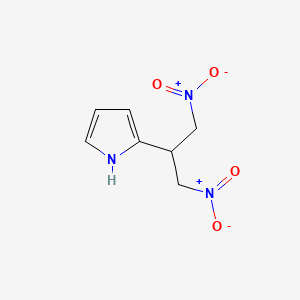
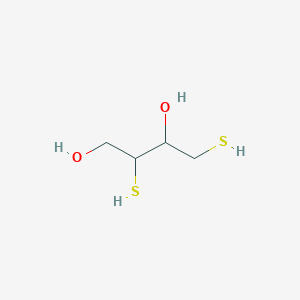
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
